2-((叔丁氧羰基)氨基)-3,5-二氯苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

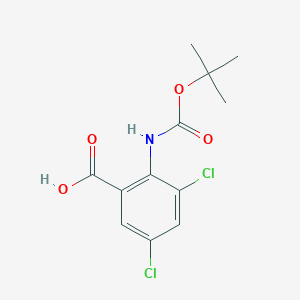

The compound "2-((tert-Butoxycarbonyl)amino)-3,5-dichlorobenzoic acid" is a chemical that features a tert-butoxycarbonyl (Boc) protected amino group attached to a dichlorobenzoic acid core. This structure is indicative of a protected amino acid derivative, which is commonly used in peptide synthesis to prevent unwanted side reactions. The Boc group is a common protecting group that can be removed under acidic conditions, allowing for further synthetic manipulation of the amino acid.

Synthesis Analysis

The synthesis of related Boc-protected amino acid derivatives has been reported in the literature. For instance, the synthesis of tert-butyl 2-[(benzyloxycarbonyl)amino]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propionate, an analog of aspartic acid with a boronic acid moiety, was achieved through alkylation of a protected glycine derivative with pinacol (chloromethyl)boronate . Similarly, the synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid was accomplished, demonstrating the versatility of Boc-protected compounds in synthesizing complex unnatural amino acids . These methods could potentially be adapted for the synthesis of "2-((tert-Butoxycarbonyl)amino)-3,5-dichlorobenzoic acid" by substituting the appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of Boc-protected amino acids is characterized by the presence of the Boc group, which is a bulky, non-polar moiety that provides steric protection to the amino group. The dichlorobenzoic acid portion of the molecule would contribute to the molecule's overall rigidity and could influence its reactivity due to the electron-withdrawing nature of the chlorine substituents. While specific molecular structure analysis of "2-((tert-Butoxycarbonyl)amino)-3,5-dichlorobenzoic acid" is not provided, related compounds have been studied using techniques such as NMR and HPLC to establish their configuration , and ab initio calculations have been used to explain stereoselectivity in synthesis .

Chemical Reactions Analysis

The Boc-protected amino group in "2-((tert-Butoxycarbonyl)amino)-3,5-dichlorobenzoic acid" would be expected to undergo reactions typical of protected amino acids. For example, the Boc group can be removed under acidic conditions, allowing the amino group to participate in peptide bond formation. The dichlorobenzoic acid moiety could undergo nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing chlorine atoms. Although specific reactions of "2-((tert-Butoxycarbonyl)amino)-3,5-dichlorobenzoic acid" are not detailed, the synthesis of related compounds involves selective cleavage of protecting groups and coupling reactions to form dipeptides .

Physical and Chemical Properties Analysis

The physical and chemical properties of "2-((tert-Butoxycarbonyl)amino)-3,5-dichlorobenzoic acid" would be influenced by both the Boc group and the dichlorobenzoic acid core. The Boc group is known to increase the hydrophobicity of amino acids, which could affect solubility in various solvents. The dichlorobenzoic acid portion could contribute to the acidity of the compound, as well as its potential to form hydrogen bonds. While the exact properties of "2-((tert-Butoxycarbonyl)amino)-3,5-dichlorobenzoic acid" are not provided, related Boc-protected amino acids have been characterized using techniques such as reversed-phase HPLC to separate diastereomers , and their synthesis has been optimized by adjusting reaction conditions .

科学研究应用

氨基N-叔丁氧羰基化反应中的催化剂

2-((叔丁氧羰基)氨基)-3,5-二氯苯甲酸被用于氨基N-叔丁氧羰基化反应中,作为高效的催化剂。这个过程在肽合成中至关重要,其中N-Boc基团由于其抗旋光异构化的特性而至关重要。叔丁氧羰基团可以通过各种酸来裂解,使其在肽合成的大规模去保护中具有多功能性(Heydari et al., 2007)。

单保护二胺的制备

它在单保护二胺的制备中起着重要作用。具体而言,它用于从氨基醇中制备Nα-叔丁氧羰基α,ω-烷二胺盐酸盐,这是各种化学合成中必不可少的中间体(Mattingly, 1990)。

氨基酸和肽衍生物中的定量测定

这种化合物在氨基酸和肽衍生物中叔丁氧羰基的定量测定中起着重要作用。其裂解产生质子化氨基团,可在研究环境中进行准确测定(Ehrlich-Rogozinski, 1974)。

合成非天然氨基酸的立体异构体

它在合成3-(叔丁氧羰基)-3-氮杂双环[3.1.0]己烷-2-羧酸的四个立体异构体中起着关键作用。这显著缩短了这些非天然氨基酸的合成过程,这些氨基酸在各种化学和制药应用中使用(Bakonyi et al., 2013)。

未来方向

The use of Boc-protected amines is a well-established technique in organic synthesis, particularly in the synthesis of peptides . Future research may focus on developing new methods for introducing and removing the Boc group, as well as exploring its use in the synthesis of other types of compounds.

属性

IUPAC Name |

3,5-dichloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13Cl2NO4/c1-12(2,3)19-11(18)15-9-7(10(16)17)4-6(13)5-8(9)14/h4-5H,1-3H3,(H,15,18)(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGXDBARGFUXUJF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=C(C=C1Cl)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13Cl2NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70373773 |

Source

|

| Record name | 2-[(tert-Butoxycarbonyl)amino]-3,5-dichlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((tert-Butoxycarbonyl)amino)-3,5-dichlorobenzoic acid | |

CAS RN |

669713-58-0 |

Source

|

| Record name | 2-[(tert-Butoxycarbonyl)amino]-3,5-dichlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid](/img/structure/B1271369.png)

![1-mercapto[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B1271370.png)